molecular formula C17H21NO3 B2678993 Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 1909335-88-1

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2678993
CAS No.: 1909335-88-1
M. Wt: 287.359
InChI Key: LGGQTDSTIKJAFO-UHFFFAOYSA-N
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Description

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 1909335-88-1) is a bicyclic β-lactam derivative characterized by a fused bicyclo[4.2.0]octane core. The molecule features a 7-oxo group, an 8,8-dimethyl substitution, and a benzyl ester moiety at position 2 (Figure 1). This compound serves as a critical synthetic intermediate in pharmaceutical chemistry, particularly for developing β-lactam antibiotics and spirocyclic compounds . Its structural rigidity, conferred by the bicyclic system, enhances stability against enzymatic hydrolysis compared to monocyclic β-lactams. The benzyl ester group facilitates selective deprotection under hydrogenolytic conditions, enabling further functionalization .

Properties

IUPAC Name

benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2)14-13(15(17)19)9-6-10-18(14)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQTDSTIKJAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCCN2C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield an alcohol, while substitution reactions could introduce a wide range of functional groups in place of the benzyl group.

Scientific Research Applications

Biological Activities

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate has been studied for its potential biological activities:

Antitumor Properties

Preliminary studies suggest that this compound may exhibit antitumor effects similar to other compounds within the bicyclic family. Research indicates that it could potentially inhibit the growth of various cancer cell lines due to its structural characteristics .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In vitro studies show that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antitumor Activity Case Study

A recent study evaluated the antitumor effects of this compound against several cancer cell lines:

Cancer Cell Line IC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)12
HeLa (Cervical Cancer)10

The results indicated that the compound exhibits promising antitumor activity, warranting further investigation into its mechanisms of action .

Neuroprotection Case Study

In another study focused on neuroprotective effects, this compound was tested on neuronal cell lines subjected to oxidative stress:

Parameter Control Treatment
Cell Viability (%)6085
Antioxidant Enzyme Activity (U/mg protein)1025

The treatment resulted in reduced cell death and increased antioxidant enzyme levels compared to controls, suggesting a protective mechanism against oxidative damage .

Mechanism of Action

The mechanism of action for Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways, particularly those involving its bicyclic structure and functional groups.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Value/Description Source
Molecular Formula C₁₇H₂₁NO₃
Molecular Weight 287.35 g/mol
CAS Number 1909335-88-1
Availability 50 mg (€529), 500 mg (€1,440)
Storage Not specified; standard lab conditions

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

tert-Butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2044712-84-5)

  • Key Differences: The tert-butyl ester replaces the benzyl group, introducing steric bulk. This substitution reduces polarity, enhancing lipophilicity (logP ~2.8 vs.
  • Synthetic Utility: The tert-butyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection strategies compared to hydrogenolysis for benzyl esters .

Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2059970-56-6)

  • Key Differences: The 7-oxo group is replaced by an amino group (-NH₂), increasing basicity (pKa ~8.5) and altering hydrogen-bonding interactions.
  • Applications: The amino group enables conjugation with carboxylic acids or carbonyl reagents, making it a precursor for amide-linked prodrugs .

Table 2: Structural and Functional Comparisons

Compound (CAS) Substituent at Position 7 Ester Group Key Applications
1909335-88-1 (Target) 7-oxo Benzyl β-lactam intermediates
2044712-84-5 7-oxo tert-Butyl Lipophilic prodrugs
2059970-56-6 7-amino Benzyl Amide-based conjugates

Bioactive Analogues with Modified Bicyclic Cores

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate (CymitQuimica)

  • Key Differences: Incorporates a 5-oxa (oxygen) atom and a benzoylamino group at position 5. The oxa substitution increases electron density, altering reactivity in nucleophilic acylations.
  • Bioactivity : Demonstrates enhanced stability against β-lactamases due to the oxa substitution, a feature leveraged in oxacephalosporins .

Mutual Prodrugs (e.g., Benzydaminium Cephazolinate)

  • Structure : Combines the bicyclo[4.2.0]octane core with a tetrazole-thiadiazole pharmacophore.
  • Mechanism : Acts as a mutual prodrug, releasing cephazolin (antibiotic) and benzydamine (anti-inflammatory) upon hydrolysis. The tetrazole group improves metabolic stability .

Table 3: Bioactivity and Stability Comparisons

Compound Core Modification Bioactivity Stability Profile
Target Compound Standard bicyclo[4.2.0] Intermediate; low inherent activity Moderate enzymatic stability
5-Oxa Derivative 5-oxa substitution β-lactamase resistance High thermal stability
Mutual Prodrug Tetrazole-thiadiazole hybrid Dual antibiotic/anti-inflammatory Enhanced metabolic stability

Biological Activity

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_3 with a molecular weight of approximately 299.36 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC17H21NO3
Molecular Weight299.36 g/mol
CAS Number5217-31-2
IUPAC NameThis compound

Preliminary studies suggest that benzyl derivatives, including this compound, may exhibit various biological activities such as:

Case Studies

Research has highlighted the importance of structure-activity relationships (SARs) in understanding the biological efficacy of bicyclic compounds:

  • Aldose Reductase Inhibitors : A study on O-benzyl oxime derivatives demonstrated that modifications to the benzene ring significantly affected both ALR2 inhibitory activity and antioxidant capacity . This suggests that similar modifications to this compound could enhance its therapeutic profile.
  • JAK/STAT Pathway Inhibition : Compounds structurally related to this bicyclic system have been identified as inhibitors of the JAK/STAT pathway, which is crucial in many cancers . This opens avenues for investigating the compound's role in cancer therapy.

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

  • In Vitro Studies : The antioxidant capacity and enzyme inhibition profiles were assessed using assays such as TBARS and DPPH, indicating that structural modifications can lead to enhanced biological activity .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target enzymes, aiding in the design of more effective derivatives .

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